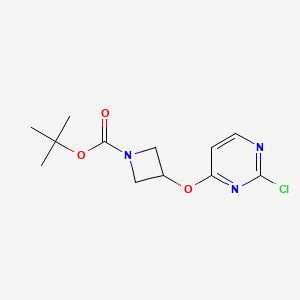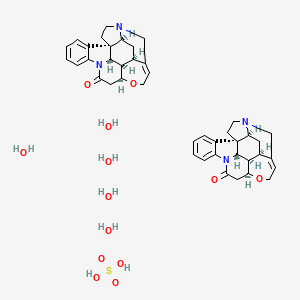![molecular formula C9H8ClNO B1459131 4-Chloro-2-ethylfuro[3,2-c]pyridine CAS No. 1421602-39-2](/img/structure/B1459131.png)
4-Chloro-2-ethylfuro[3,2-c]pyridine
Vue d'ensemble
Description
4-Chloro-2-ethylfuro[3,2-c]pyridine (4-CEFP) is an organic compound with a unique structure and a wide range of applications. It is composed of a nitrogen-containing heterocyclic ring with a chlorine substituent, and a methylene group attached to the carbonyl group. 4-CEFP is used in the synthesis of a variety of organic compounds and pharmaceuticals, as well as in the development of new drugs and materials.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including pyridine derivatives, are pivotal in medicinal chemistry due to their diverse biological activities. A review by Parmar, Vala, and Patel (2023) discusses the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, a class related to furo[3,2-c]pyridine, underscoring the synthesis complexity and the broad applicability of such structures in drug development (Parmar, Vala, & Patel, 2023).
Catalysis and Organic Synthesis
The exploration of pyridine derivatives for their catalytic and organic synthesis applications is highlighted in several reviews. For instance, the versatility of pyrazolo[3,4-b]pyridine in kinase inhibition is discussed by Wenglowsky (2013), illustrating the scaffold's utility in binding to kinases with multiple modes, which could suggest similar potential applications for related compounds such as "4-Chloro-2-ethylfuro[3,2-c]pyridine" in therapeutic contexts (Wenglowsky, 2013).
Chemosensing and Biological Applications
The medicinal and chemosensing applications of pyridine derivatives are extensively reviewed, indicating their significant biological activities, such as antifungal, antibacterial, and anticancer properties. These compounds' affinity for various ions and species makes them effective chemosensors, which could also hint at the utility of "4-Chloro-2-ethylfuro[3,2-c]pyridine" in similar applications (Abu-Taweel et al., 2022).
Agrochemical Discovery
Guan et al. (2016) discuss the discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods, emphasizing the role of pyridine moieties in developing fungicides, insecticides, and herbicides. This approach to enhancing the efficiency of discovering novel lead compounds in the agrochemical field could be relevant to "4-Chloro-2-ethylfuro[3,2-c]pyridine" for potential agrochemical applications (Guan et al., 2016).
Propriétés
IUPAC Name |
4-chloro-2-ethylfuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-2-6-5-7-8(12-6)3-4-11-9(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVFPUCOBMPXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1459050.png)









![N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1459069.png)

